Ethyl 4-amino-3-(hydroxymethyl)benzoate
CAS No.:
Cat. No.: VC17432950
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO3 |
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Molecular Weight | 195.21 g/mol |
IUPAC Name | ethyl 4-amino-3-(hydroxymethyl)benzoate |
Standard InChI | InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3 |
Standard InChI Key | DHRBYRRJGVNJDL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 4-amino-3-(hydroxymethyl)benzoate (C10H13NO3) consists of a benzoate ester backbone modified with two functional groups:
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Amino group (–NH2) at the 4-position, enabling participation in Schiff base formation and nucleophilic substitutions .
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Hydroxymethyl group (–CH2OH) at the 3-position, offering sites for oxidation, esterification, or hydrogen bonding .
The juxtaposition of these groups creates a bifunctional scaffold capable of diverse chemical transformations. Comparative analysis with Ethyl 4-aminobenzoate (Benzocaine) reveals that the hydroxymethyl group enhances hydrophilicity, as evidenced by a 30% increase in water solubility relative to Benzocaine .
Spectroscopic Signatures
While experimental spectral data for this compound are unavailable, inferences from analogs suggest:
Synthetic Methodologies
Esterification of 4-Amino-3-(Hydroxymethyl)benzoic Acid
A plausible route involves acid-catalyzed esterification of the parent acid with ethanol:
Conditions: Reflux at 80°C for 8–12 hours using sulfuric acid (0.1 eq) . Yield optimization (70–85%) requires anhydrous conditions to prevent hydrolysis .
Nucleophilic Substitution on Halogenated Precursors
An alternative approach utilizes 4-amino-3-(bromomethyl)benzoate intermediates:
Conditions: Aqueous potassium carbonate (1.5 eq) in DMF at 60°C for 4 hours .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Thermal Stability: Decomposes above 150°C, releasing CO2 and forming polycyclic aromatic byproducts .
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Photostability: Susceptible to UV-induced oxidation of the hydroxymethyl group; storage in amber glass recommended .
Reactivity and Functionalization
Amino Group Reactivity
The –NH2 group participates in:
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Schiff Base Formation: Condensation with aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) yields imines with antimicrobial activity .
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Acylation: Reaction with acetyl chloride produces acetamide derivatives, enhancing metabolic stability .
Hydroxymethyl Group Transformations
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Oxidation: TEMPO/NaClO2 system converts –CH2OH to –COOH, yielding 4-amino-3-carboxybenzoate .
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Esterification: Stearic acid coupling under DCC/DMAP forms lipophilic esters for topical formulations .
Applications in Pharmaceutical Research
Antimicrobial Agents
Schiff bases derived from ethyl 4-aminobenzoate analogs exhibit:
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Broad-Spectrum Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mechanism: Disruption of bacterial cell membrane integrity via hydrogen bonding with lipid bilayers .
Polymer Chemistry
Incorporation into polyesters via polycondensation enhances:
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